![molecular formula C23H25ClN2O3S B2376337 2-[1-[(2-氯苯基)甲基]吲哚-3-基]磺酰基-1-(4-甲基哌啶-1-基)乙酮 CAS No. 686744-17-2](/img/structure/B2376337.png)

2-[1-[(2-氯苯基)甲基]吲哚-3-基]磺酰基-1-(4-甲基哌啶-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

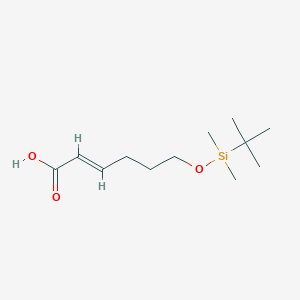

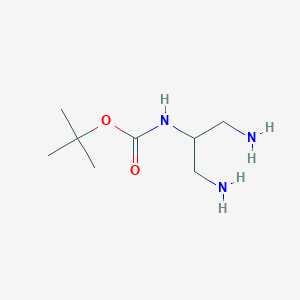

The compound “2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone” is a complex organic molecule that contains several functional groups and structural features, including an indole ring, a sulfonyl group, a piperidine ring, and a ketone group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the indole ring, the introduction of the sulfonyl group, and the attachment of the piperidine ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The sulfonyl group would be attached to the indole ring, and the piperidine ring would be attached via a ketone group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the indole ring is known to undergo electrophilic substitution reactions, while the sulfonyl group can participate in a variety of reactions including nucleophilic substitution and elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar indole and piperidine rings would likely make this compound both hydrophilic and hydrophobic .科学研究应用

抗炎活性

一项研究重点关注 2-{[5-(2-氯苯基)-4H-1,2,4-三唑-3-基]硫代基}-1-(苯基)乙酮的衍生物的合成,这些衍生物与所讨论的化合物密切相关。使用角叉菜胶诱导的大鼠足爪水肿试验对这些衍生物进行了抗炎活性测试。在一些衍生物中观察到显着的抗炎活性,与众所周知的抗炎药吲哚美辛相当 (Karande 和 Rathi,2017)。

功能芳香族多磺酰氯的合成

另一个研究领域涉及含有苯乙酮和两个磺酰氯基团的功能芳香族双(磺酰氯)的合成。这项研究与所讨论的化合物相关,因为它描述了合成复杂有机分子的方法,其中可能包括该化合物的衍生物 (Percec 等,2001)。

趋化因子受体抑制

一项研究发现了一种类似于所讨论的化合物的化合物,该化合物充当人 CCR10 Ca2+ 通量的拮抗剂。该化合物在接触性超敏反应的小鼠 DNFB 模型中显示出有效性,表明在皮肤炎症疾病中发挥作用 (Abeywardane 等,2016)。

聚苯衍生物的磺化

已经对与所讨论的化合物密切相关的磺化聚(2,5-苯苯酮)衍生物进行了研究。这些研究涉及高分子量聚合物的合成及其在质子交换膜中的应用 (Ghassemi 和 McGrath,2004)。

多环吲哚的对映选择性合成

吲哚衍生的磺酰亚胺与双(3-氯苯基)甲基丙烯酸酯之间的不对称 aza-Morita-Baylis-Hillman 反应的研究导致了进一步转化为多环吲哚的加合物的合成。这项研究与所讨论化合物的结构家族相关 (Gao、Xu 和 Shi,2015)。

未来方向

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O3S/c1-17-10-12-25(13-11-17)23(27)16-30(28,29)22-15-26(21-9-5-3-7-19(21)22)14-18-6-2-4-8-20(18)24/h2-9,15,17H,10-14,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDWWLNVXHSPJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/no-structure.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2376257.png)

![4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376259.png)

![3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2376270.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide](/img/structure/B2376271.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine](/img/structure/B2376274.png)

![3-(3,5-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2376277.png)